Milataxel

説明

ミラタキセルは、パクリタキセルやドセタキセルに比べて前臨床活性が高いことが知られている新規のタキサンアナログです。特に、薬物耐性の原因となることが多いP-糖タンパク質を過剰発現する細胞株に対して効果的です。 ミラタキセルは、さまざまな前臨床モデルで顕著な抗腫瘍活性を示しており、がん治療のための有望な候補となっています .

準備方法

合成経路と反応条件: ミラタキセルは、一連の複雑な化学反応によって合成されます。合成には、タキサンコアをさまざまな官能基でエステル化することが含まれます。主なステップは以下のとおりです。

エステル化: タキサンコアは、安息香酸とプロピオン酸でエステル化されて、目的のエスエル誘導体が生成されます。

水酸化: タキサンコアの特定の位置に水酸基が導入されて、生物活性が高められます。

保護と脱保護: 合成中に反応性部位を保護するために保護基が使用され、最終生成物を得るために後で除去されます。

工業生産方法: ミラタキセルの工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。このプロセスには以下が含まれます。

バッチ処理: 反応は、温度、圧力、反応時間などを精密に制御して、大型反応器で行われます。

精製: 粗生成物は、クロマトグラフィーや再結晶などの技術を用いて精製され、高純度のミラタキセルが得られます。

化学反応の分析

反応の種類: ミラタキセルは、さまざまな化学反応を受けます。その中には以下が含まれます。

酸化: 水酸基を形成するために、酸素原子が導入されます。

還元: 官能基を還元するために、酸素原子が除去されるか、または水素原子が添加されます。

置換: 化学構造を改変するために、ある官能基が別の官能基と置換されます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロアルカン、アシルクロリド。

主な生成物: これらの反応から生成される主な生成物には、ミラタキセルの水酸化、還元、および置換誘導体が含まれ、それぞれが独自の生物学的特性を持っています。

4. 科学研究への応用

ミラタキセルは、以下を含む幅広い科学研究への応用があります。

化学: タキサンアナログとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: さまざまな細胞株における細胞分裂とアポトーシスに対する影響が調査されています。

医学: 特に他のタキサンに耐性のあるがんの治療のための、潜在的な化学療法薬として検討されています。

産業: 新しい薬物製剤と送達システムの開発に利用されます。

科学的研究の応用

Milataxel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying taxane analogs and their chemical properties.

Biology: Investigated for its effects on cell division and apoptosis in various cell lines.

Medicine: Explored as a potential chemotherapeutic agent for treating cancers, particularly those resistant to other taxanes.

Industry: Utilized in the development of new drug formulations and delivery systems.

作用機序

ミラタキセルは、in vitroでチューブリンの重合速度を高め、細胞内の微小管の束状化につながります。これは、細胞分裂に不可欠な微小管の正常な機能を阻害します。 ミラタキセルは微小管を安定化させることで、微小管の脱重合を防ぎ、それによって細胞分裂を阻害し、がん細胞のアポトーシスを誘導します .

類似化合物との比較

ミラタキセルは、パクリタキセルやドセタキセルなどの他のタキサンアナログと比較されます。3つの化合物すべてが同様の作用機序を共有していますが、ミラタキセルは特定の状況でより効果的になる独自の特性を持っています。

パクリタキセル: さまざまながんの治療に使用されることが知られていますが、溶解性の悪さと一部の細胞株における耐性のために限界があります。

ドセタキセル: 溶解性が向上したパクリタキセルの改良版ですが、耐性の問題は依然としてあります。

ミラタキセル: P-糖タンパク質を過剰発現する細胞株で活性が増強されており、薬物耐性のがんに対する貴重な選択肢となっています

類似化合物:

- パクリタキセル

- ドセタキセル

- カバジタキセル

ミラタキセルは、薬物耐性を克服する独自の能力と前臨床活性の向上により、がん治療におけるさらなる研究開発のための有望な候補となっています。

特性

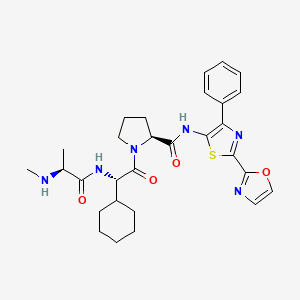

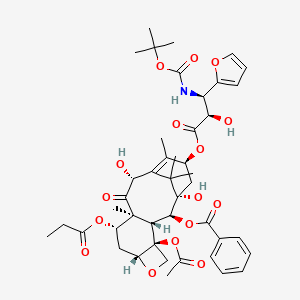

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVMHSNIQAICTR-UQYHODNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO16 | |

| Record name | Milataxel | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Milataxel | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870345 | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Milataxel enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

352425-37-7 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352425-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milataxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352425377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILATAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41Q4S20GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。